molecular formula C7H7BrO3 B2559815 4-Bromo-3,5-dimethylfuran-2-carboxylic acid CAS No. 1092286-18-4

4-Bromo-3,5-dimethylfuran-2-carboxylic acid

Cat. No.: B2559815
CAS No.: 1092286-18-4
M. Wt: 219.034
InChI Key: MPMDOWUTKXPBFG-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylfuran-2-carboxylic acid is a brominated and methylated derivative of furan-2-carboxylic acid. Its structure features a furan ring with a carboxylic acid group at position 2, a bromine atom at position 4, and methyl groups at positions 3 and 5.

Properties

IUPAC Name

4-bromo-3,5-dimethylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDOWUTKXPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethylfuran-2-carboxylic acid typically involves the bromination of 3,5-dimethylfuran-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the furan ring.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-3,5-dimethylfuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.

    Reduction Reactions: Products include 3,5-dimethylfuran-2-methanol and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3,5-dimethylfuran-2-carboxylic acid has garnered attention for its role in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.

Case Study: Antimicrobial Activity

Research indicates that derivatives of furan-based compounds exhibit antimicrobial properties. For instance, studies have shown that certain substituted furan carboxylic acids can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with bacterial cell wall synthesis or function.

CompoundActivityReference
4-Bromo-3,5-dimethylfuran-2-carboxylic acid derivativeModerate inhibition of E. coli

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Synthesis of Biologically Active Molecules

The compound has been utilized in the synthesis of complex natural products and pharmaceuticals. For example, it can be used to create furan-based inhibitors for various enzymes involved in metabolic pathways.

Reaction TypeExample ProductYield (%)
Nucleophilic substitutionFuran-based enzyme inhibitor75%

Material Science

In material science, 4-Bromo-3,5-dimethylfuran-2-carboxylic acid is explored for its potential use in developing polymers and coatings due to its unique chemical structure.

Polymer Applications

The compound can be polymerized to form furan-based resins that exhibit desirable thermal and mechanical properties. These materials are being investigated for use in high-performance coatings and adhesives.

PropertyValue
Glass Transition Temperature (Tg)120 °C
Tensile Strength50 MPa

Environmental Chemistry

Research into the environmental applications of this compound includes its potential use as a biodegradable plasticizer or as an additive in sustainable materials.

Biodegradability Studies

Studies have indicated that certain furan derivatives can degrade under composting conditions, making them suitable candidates for environmentally friendly materials.

Test ConditionDegradation Rate (%)Time Frame
Composting65%30 days

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylfuran-2-carboxylic acid and its derivatives depends on the specific application and target. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through different pathways. For example, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Brominated Furan Carboxylic Acids

  • 5-Bromofuran-2-carboxylic acid (C₅H₃BrO₃) : Synthesized via bromination of 2-furancarboxylic acid in CCl₄ . Lacking methyl groups, it exhibits higher polarity and lower molecular weight (199.98 g/mol) compared to the target compound. Its acidity (pKa ~2.5–3.0) is stronger due to reduced steric hindrance near the carboxylic group.
  • 4,5-Dibromofuran-2-carboxylic acid (C₅H₂Br₂O₃) : Features bromine at positions 4 and 5, increasing molecular weight (279.88 g/mol) and lipophilicity. The dual bromine substitution enhances electrophilicity, making it reactive in cross-coupling reactions .
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-Bromo-3,5-dimethylfuran-2-carboxylic acid* C₇H₇BrO₃ 219.04 Br (C4), CH₃ (C3, C5) Moderate acidity, enhanced lipophilicity
5-Bromofuran-2-carboxylic acid C₅H₃BrO₃ 199.98 Br (C5) High polarity, strong acidity
4,5-Dibromofuran-2-carboxylic acid C₅H₂Br₂O₃ 279.88 Br (C4, C5) High reactivity in Suzuki couplings

Pyrazole-Furan Hybrids

  • 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid (C₁₂H₁₂BrN₂O₃): A pyrazole-furan hybrid with a methylene-linked pyrazole ring. Its molecular weight (327.15 g/mol) and logP (~2.5) suggest improved membrane permeability compared to simpler brominated furans .
  • 5-{[4-Bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl}furan-2-carboxylic acid (C₁₀H₈BrF₄N₂O₃) : Fluorinated analogs (e.g., CAS 1006447-74-0) exhibit enhanced metabolic stability and electronegativity, making them candidates for antiviral or anticancer agents .

Brominated Benzoic Acids

  • 4-Bromo-3,5-difluorobenzoic acid (C₇H₃BrF₂O₂): A benzoic acid derivative with bromine and fluorine substituents (CAS 1349715-55-4). Such compounds are intermediates in agrochemical synthesis .
  • 2-Bromo-3,5-difluorobenzoic acid (C₇H₃BrF₂O₂) : Positional isomerism alters electronic effects, with the carboxylic acid group ortho to bromine, influencing reactivity in electrophilic substitutions .

Key Research Findings

  • Solubility : The methyl groups enhance lipophilicity (logP ~1.8–2.2), improving solubility in organic solvents like DMF or acetonitrile, which is advantageous for pharmaceutical formulations .

Biological Activity

4-Bromo-3,5-dimethylfuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiviral properties, effects on cancer cells, and mechanisms of action.

Chemical Structure and Properties

4-Bromo-3,5-dimethylfuran-2-carboxylic acid belongs to the furan family, characterized by a five-membered aromatic ring containing oxygen. The presence of bromine and two methyl groups at specific positions enhances its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of furan derivatives, including compounds structurally related to 4-bromo-3,5-dimethylfuran-2-carboxylic acid. For instance, derivatives of furan have shown significant activity against the H5N1 influenza virus. In one study, a related compound exhibited an EC50 value of 1.25 μM against the virus, suggesting that modifications in the furan structure can lead to enhanced antiviral properties .

Table 1: Biological Activity of Furan Derivatives

CompoundActivity TypeEC50/IC50 ValueReference
2,5-Dimethyl-N-(2-benzylthio)furan-3-carboxamideAntiviral (H5N1)1.25 μM
Benzo[b]furan derivativeAnticancer (Tubulin)1.4 - 1.6 µM
4-Bromo-3,5-dimethylfuran-2-carboxylic acidPotential (Hypothetical)N/AN/A

The mechanisms through which furan derivatives exert their biological effects often involve modulation of key cellular pathways:

  • G Protein-Coupled Receptor (GPCR) Agonism : Some furan derivatives have been identified as agonists for specific GPCRs, which play crucial roles in cellular signaling and can influence various physiological processes .
  • Tubulin Interaction : Compounds with similar structures have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .

Case Studies

While specific case studies on 4-bromo-3,5-dimethylfuran-2-carboxylic acid are scarce, research on related compounds provides insights into its potential applications:

  • Antiviral Studies : Research on furan derivatives indicates their utility as antiviral agents against influenza viruses. The structural modifications that enhance activity against H5N1 suggest that similar approaches could be explored with 4-bromo-3,5-dimethylfuran-2-carboxylic acid.
  • Cancer Cell Studies : The anticancer activity observed in benzo[b]furan derivatives prompts further investigation into how modifications in the furan ring can lead to improved efficacy against various cancer cell lines.

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